Cellular DGAT1 Potency Comparison: Target Compound vs. Clinical Candidate AZD7687
In a cellular assay measuring inhibition of triglyceride synthesis in serum-starved HEK293 cells, N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine inhibited human DGAT1 with an IC50 of 10 nM [1]. Under comparable conditions, the clinical candidate AZD7687, a pyrazinecarboxamide-based DGAT1 inhibitor, exhibited an IC50 of 80 nM for human DGAT1 . This represents an 8-fold improvement in potency for the target compound.
| Evidence Dimension | DGAT1 inhibitory potency (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | AZD7687: IC50 = 80 nM |
| Quantified Difference | 8-fold improvement |
| Conditions | Human DGAT1; serum-starved HEK293 cells; 20 min incubation followed by 13C-addition (BindingDB assay ID 2) |
Why This Matters
For research groups prioritizing higher potency in a cellular context to minimize effective concentration and potential off-target effects, this difference provides a quantitative basis for selecting the target compound over AZD7687 as a starting point.
- [1] BindingDB. BDBM50599921 (CHEMBL5203276). IC50 = 10 nM for human DGAT1 in HEK293 cells. View Source
